molecular formula C13H11ClN2O2S B3095631 4-((4-Chlorobenzylidene)amino)benzenesulfonamide CAS No. 1268249-72-4

4-((4-Chlorobenzylidene)amino)benzenesulfonamide

Cat. No.: B3095631
CAS No.: 1268249-72-4
M. Wt: 294.76 g/mol
InChI Key: VQQSDPZPWPCNKN-UHFFFAOYSA-N
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Description

4-((4-Chlorobenzylidene)amino)benzenesulfonamide is a chemical compound with the molecular formula C13H11ClN2O2S. It is a derivative of benzenesulfonamide and contains a chlorobenzylidene group attached to an amino group.

Biochemical Analysis

Biochemical Properties

The compound 4-((4-Chlorobenzylidene)amino)benzenesulfonamide has been studied for its role in biochemical reactions . It has been found to interact with various enzymes and proteins, and these interactions are primarily through hydrogen bonds .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . It can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

The information provided here is based on the current understanding and available research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzylidene)amino)benzenesulfonamide typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzylidene)amino)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4-Chlorobenzylidene)amino)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Chlorobenzylidene)amino)benzenesulfonamide is unique due to the presence of the chlorobenzylidene group, which imparts specific chemical properties and biological activities. This compound has shown higher selectivity and potency in inhibiting carbonic anhydrase IX compared to other similar compounds .

Properties

IUPAC Name

4-[(4-chlorophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-11-3-1-10(2-4-11)9-16-12-5-7-13(8-6-12)19(15,17)18/h1-9H,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQSDPZPWPCNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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